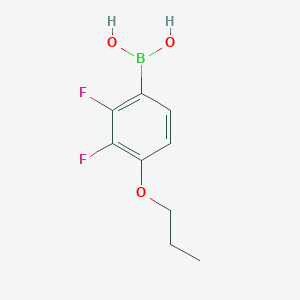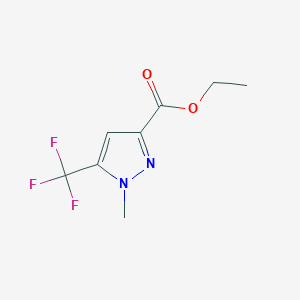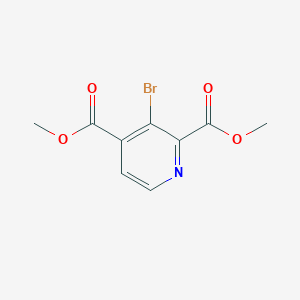
4-Ethynyl-3-fluoroaniline
Übersicht
Beschreibung
4-Ethynyl-3-fluoroaniline is a chemical compound with the molecular formula C8H6FN . It has a molecular weight of 135.14 g/mol . The IUPAC name for this compound is 4-ethynyl-3-fluoroaniline .
Molecular Structure Analysis
The InChI code for 4-Ethynyl-3-fluoroaniline isInChI=1S/C8H6FN/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H,10H2 . The Canonical SMILES representation is C#CC1=C(C=C(C=C1)N)F . Physical And Chemical Properties Analysis
4-Ethynyl-3-fluoroaniline has a molecular weight of 135.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound is 135.048427358 g/mol . The Topological Polar Surface Area is 26 Ų . The compound has a Heavy Atom Count of 10 .Wissenschaftliche Forschungsanwendungen
Bioactivation and Metabolic Studies :
- Fluoroanilines, including compounds similar to 4-Ethynyl-3-fluoroaniline, are metabolized and bioactivated to reactive benzoquinoneimines, with cytochrome P-450 playing a significant role in this process (Rietjens & Vervoort, 1991).
- The metabolic fate of fluoroanilines has been extensively studied using various analytical methods, revealing complex metabolic pathways and the formation of diverse metabolites (Duckett et al., 2006).
Environmental Biodegradation and Toxicity Assessment :
- Certain bacteria, like Rhizobium sp., can degrade fluoroanilines, highlighting their role in environmental bioremediation (Zhao et al., 2019).
- The toxicity of fluoroanilines to organisms like earthworms has been assessed, providing insights into environmental impact and potential hazards (Bundy et al., 2002).
Synthesis of Novel Compounds for Therapeutic Applications :
- 4-Ethynyl-4-hydroxycyclohexa-2,5-dien-1-one, a compound related to 4-Ethynyl-3-fluoroaniline, has been synthesized for potential use in cancer therapy, exhibiting selective inhibition of certain cancer cell lines (McCarroll et al., 2007).
- Derivatives of EFdA (4'-Ethynyl-2-fluoro-2'-deoxyadenosine), a closely related compound, have shown promise as potent inhibitors of HIV-1 reverse transcriptase, indicating potential in AIDS therapy (Ohrui, 2006).
Development of Fluorescence-based Sensors and Probes :
- Ethynyl-enhanced fluorescence quenching based on photoinduced electron transfer has been utilized in the development of sensitive sensors for detecting metal ions and other compounds (Zhang et al., 2015).
Electrochemical Studies and Polymer Synthesis :
- Electrochemical behavior and polymerization of fluoro-substituted anilines, including those structurally similar to 4-Ethynyl-3-fluoroaniline, have been investigated, leading to the development of conductive materials (Cihaner & Önal, 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-ethynyl-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUGQYILQLIYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynyl-3-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B1392842.png)
![N-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1392844.png)





![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid](/img/structure/B1392853.png)
![5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine](/img/structure/B1392854.png)